6-Bromo-7-hydroxychroman-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
1193834-75-1 |
|---|---|
Molecular Formula |
C9H7BrO3 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
6-bromo-7-hydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7BrO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h3-4,11H,1-2H2 |
InChI Key |
UCKCSVJDIQOXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=CC(=C(C=C21)Br)O |
Origin of Product |
United States |
Flavin Dependent Halogenases Fdhs :fdhs Represent a More Controlled and Specific Mechanism for Halogenation.nih.govthese Enzymes Are Highly Regioselective, Meaning They Catalyze the Addition of a Halogen to a Specific Position on a Substrate Molecule.researchgate.netthe Mechanism Involves the Use of Flavin Adenine Dinucleotide Fad . First, Fad is Reduced to Fadh₂ by a Partner Flavin Reductase Enzyme.researchgate.netnih.govthe Halogenase then Uses Fadh₂, Molecular Oxygen O₂ , and a Halide Ion Br⁻ at Its Active Site to Generate a Potent Halogenating Species That Reacts Directly with the Bound Substrate, Ensuring Precise Placement of the Bromine Atom.researchgate.netacs.org
Putative Biosynthetic Pathways Leading to 6-Bromo-7-hydroxychroman-2-one
While this compound has not been confirmed as a natural product, a plausible biosynthetic pathway can be proposed based on established knowledge of coumarin (B35378) biosynthesis and enzymatic halogenation. The pathway would begin with the widely conserved phenylpropanoid pathway and conclude with a specific bromination step.
Step 1: Phenylpropanoid Pathway and Umbelliferone Formation The biosynthesis of the core coumarin structure originates from the amino acid L-phenylalanine. frontiersin.org
L-phenylalanine is converted to trans-Cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
trans-Cinnamic acid is hydroxylated to form p-Coumaric acid , a reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H). frontiersin.org
p-Coumaric acid undergoes ortho-hydroxylation at the C2 position, a critical step for forming the lactone ring. This is followed by a trans-cis isomerization of the side-chain double bond and subsequent intramolecular cyclization (lactonization) to yield the key coumarin intermediate, Umbelliferone (7-hydroxycoumarin). frontiersin.org
Step 2: Reduction to Dihydrocoumarin (B191007) Skeleton To form the chroman-2-one (dihydrocoumarin) structure, the double bond in the lactone ring of Umbelliferone must be reduced. This enzymatic reduction would convert Umbelliferone into 7-hydroxychroman-2-one .
Step 3: Regioselective Bromination The final step is the incorporation of a bromine atom. The most likely precursor for this step is 7-hydroxychroman-2-one . The existing hydroxyl group at the C7 position is an activating group that directs electrophilic aromatic substitution to the positions ortho (C6 and C8) and para (C5) to it. A regioselective enzyme, such as a flavin-dependent halogenase (FDH), could specifically catalyze the bromination at the C6 position. researchgate.net This enzymatic control would ensure the precise formation of This compound . This reaction would involve the oxidation of a bromide ion and its subsequent electrophilic attack on the electron-rich aromatic ring of the dihydrocoumarin precursor.
This proposed pathway combines the known synthesis route for the coumarin backbone with established enzymatic bromination mechanisms to provide a chemically and biologically sound hypothesis for the formation of this compound in a potential natural source.
Spectroscopic and Structural Elucidation Techniques for 6 Bromo 7 Hydroxychroman 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 6-Bromo-7-hydroxychroman-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For a this compound scaffold, distinct signals corresponding to the aromatic and the saturated lactone ring protons are expected.
The aromatic region would typically display two singlets, corresponding to the H-5 and H-8 protons. The electron-withdrawing bromine atom at C-6 and the electron-donating hydroxyl group at C-7 influence the chemical shifts of these protons, causing them to appear in a predictable downfield region. The proton of the hydroxyl group (7-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The aliphatic protons of the chroman-2-one ring, H-3 and H-4, appear as characteristic triplets due to their coupling with each other. These signals are found further upfield compared to their coumarin (B35378) analogues, reflecting the saturated nature of the lactone ring. The protons at C-3 typically resonate at approximately 2.9 ppm, while the protons at C-4 are found around 2.6 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~ 2.9 | t (triplet) | ~ 7-8 |
| H-4 | ~ 2.6 | t (triplet) | ~ 7-8 |
| H-5 | ~ 7.4 | s (singlet) | N/A |
| H-8 | ~ 6.9 | s (singlet) | N/A |
| 7-OH | Variable | br s (broad singlet) | N/A |
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. In this compound derivatives, nine distinct carbon signals are expected.
The most downfield signal corresponds to the carbonyl carbon (C-2) of the lactone, typically appearing around 168 ppm. The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the 100-155 ppm range. The specific chemical shifts are influenced by the substituents; for instance, the carbon bearing the bromine atom (C-6) would be found around 115 ppm, while the carbon attached to the hydroxyl group (C-7) would be more downfield, around 150 ppm. The aliphatic carbons of the lactone ring, C-3 and C-4, are found in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~ 168 |
| C-3 | ~ 30 |
| C-4 | ~ 23 |
| C-4a | ~ 118 |
| C-5 | ~ 128 |
| C-6 | ~ 115 |
| C-7 | ~ 150 |
| C-8 | ~ 103 |
| C-8a | ~ 152 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a key correlation would be observed between the protons at C-3 and C-4, confirming their adjacent positions in the saturated lactone ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov It allows for the unambiguous assignment of each carbon atom that has a proton attached. For instance, the proton signal at ~7.4 ppm would correlate with the carbon signal at ~128 ppm, assigning them as H-5 and C-5, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov HMBC is crucial for connecting the different fragments of the molecule and confirming the substitution pattern. Key correlations would include:
The proton H-5 showing correlations to C-4, C-4a, C-6, and C-8a.
The proton H-8 showing correlations to C-6, C-7, and C-8a.
The aliphatic protons at C-4 showing correlations to C-4a and C-5. These correlations definitively establish the positions of the bromo and hydroxyl groups on the aromatic ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, as well as providing structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. chemicalbook.com For this compound (C₉H₇BrO₃), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
The fragmentation of dihydrocoumarins under mass spectrometry conditions can be complex but often involves the characteristic loss of carbon monoxide (CO) from the lactone ring. uvic.canih.gov Other fragmentation pathways may be influenced by the substituents on the aromatic ring. uvic.ca
| Ion | Expected Exact Mass (m/z) |
|---|---|
| [C₉H₇⁷⁹BrO₃]⁺ | 241.9629 |
| [C₉H₇⁸¹BrO₃]⁺ | 243.9609 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would exhibit several characteristic absorption bands:
A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
A strong, sharp absorption band around 1770-1750 cm⁻¹ for the C=O stretching vibration of the saturated six-membered lactone (ester) ring.
Absorptions in the 1600-1450 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring.
A band in the 690-515 cm⁻¹ region, which is characteristic of the C-Br stretching vibration, confirming the presence of the bromine substituent. libretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | 3500 - 3200 (broad) |
| Lactone C=O | C=O Stretch | 1770 - 1750 (strong) |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
| Aryl Bromide | C-Br Stretch | 690 - 515 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute stereochemistry of chiral molecules and for detailed analysis of their conformation. For derivatives of this compound, single-crystal X-ray diffraction would be the definitive method to unambiguously establish the spatial orientation of substituents on the chroman-2-one core.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom can be determined, yielding detailed information on bond lengths, bond angles, and torsion angles.
In the context of this compound derivatives, this technique would confirm the positions of the bromine and hydroxyl groups on the aromatic ring and elucidate the conformation of the dihydropyranone ring. For chiral derivatives, the determination of the absolute configuration is often possible, especially if a heavy atom like bromine is present, which aids in the anomalous dispersion of X-rays.
While specific crystallographic data for this compound is not available, the table below illustrates the typical data obtained from X-ray crystallographic analysis of related brominated chromen-2-one derivatives.
| Parameter | 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one | 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one | 2-Oxo-4-trifluoromethyl-2H-chromen-7-yl 2-bromo-2-methylpropanoate |
|---|---|---|---|
| Chemical Formula | C14H15BrO2 | C11H6Br2O4 | C14H10BrF3O4 |
| Crystal System | Monoclinic | Not specified | Triclinic |
| Space Group | P21/c | Not specified | P-1 |
| a (Å) | 10.3311 | Not specified | 6.1842 |
| b (Å) | 16.830 | Not specified | 11.0297 |
| c (Å) | 7.3374 | Not specified | 11.0619 |
| α (°) | 90 | Not specified | 99.982 |
| β (°) | 97.518 | Not specified | 91.797 |
| γ (°) | 90 | Not specified | 104.387 |
| Volume (ų) | 1264.8 | Not specified | 717.61 |
| Z | 4 | Not specified | 2 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for validating the empirical formula of a newly synthesized compound, such as this compound. The experimentally determined percentages of carbon, hydrogen, and other elements (like bromine) are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
For organic compounds, elemental analysis is typically performed using combustion analysis. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO2) and water (H2O), are collected and weighed. The masses of CO2 and H2O are then used to calculate the mass percentages of carbon and hydrogen in the original sample. The percentage of other elements, such as bromine, can be determined by other specific analytical methods.
The theoretical elemental composition of this compound (C9H7BrO3) is:
Carbon (C): 44.47%
Hydrogen (H): 2.90%
Bromine (Br): 32.88%
Oxygen (O): 19.75%
The following interactive table presents hypothetical elemental analysis data for this compound, alongside actual data for related compounds, to illustrate how the results are typically reported.
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| This compound (Hypothetical) | C | 44.47 | 44.51 |
| H | 2.90 | 2.88 | |
| Br | 32.88 | 32.85 | |
| 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one | C | 56.97 | 56.91 |
| H | 5.12 | 5.04 | |
| 3-(3-Phenyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one | C | 72.71 | 72.43 |
| H | 4.07 | 4.09 | |
| N | 7.07 | 7.29 |
Molecular Mechanisms of Biological Activity and Preclinical Investigations of 6 Bromo 7 Hydroxychroman 2 One Analogues
Mechanistic Insights into Antineoplastic Action
The anticancer effects of coumarin (B35378) derivatives are multifaceted, involving the modulation of cell proliferation, induction of programmed cell death, and interference with critical enzymatic and signaling pathways.
Modulation of Cellular Proliferation and Growth
Analogues of 6-Bromo-7-hydroxychroman-2-one have demonstrated the ability to inhibit the growth of various cancer cell lines. The substitution pattern on the coumarin ring plays a significant role in this cytotoxic activity. For instance, a structurally related compound, 6-bromo-4-bromomethyl-7-hydroxycoumarin, has been reported to exhibit reasonable cytotoxic activities against human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7).
The antiproliferative effects of some coumarin derivatives are associated with their ability to cause cell cycle arrest. By disrupting the normal progression of the cell cycle, these compounds can prevent cancer cells from dividing and proliferating. For example, certain coumarin analogues have been shown to induce cell cycle arrest at the G2/M phase in human breast cancer cells. This disruption of cell cycle checkpoints is a key mechanism in preventing tumor growth.
Pathways Leading to Programmed Cell Death (Apoptosis)
A primary mechanism through which coumarin analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells. Studies on various coumarin derivatives have revealed that they can trigger apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic pathways.
The intrinsic pathway is often initiated by interference with mitochondrial function. Coumarins can lead to the release of pro-apoptotic factors from the mitochondria, which in turn activates a cascade of caspase enzymes responsible for executing cell death. Many coumarin compounds have been shown to down-regulate anti-apoptotic proteins, such as Bcl-2, while stimulating pro-apoptotic proteins like Bax. This shift in the balance between pro- and anti-apoptotic proteins is a critical step in initiating the apoptotic process. The activation of caspase-9, an initiator caspase in the mitochondrial pathway, and subsequently caspase-3, an executioner caspase, has been observed in cancer cells treated with coumarin derivatives.
The table below summarizes the apoptotic effects of selected coumarin analogues on different cancer cell lines.
| Compound/Analogue | Cancer Cell Line | Observed Apoptotic Mechanism |
| Coumarin | Human Cervical Cancer (HeLa) | Induction of apoptosis via a mitochondria- and caspase-3 dependent mechanism, and NF-κB down-regulation. researchgate.net |
| 7,8-Dihydroxy-4-methylcoumarin | Breast Cancer | Downregulation of p53, Bax, p21, and COX-2, and upregulation of c-Myc to induce apoptosis. nih.gov |
| 3′S,4′S-disenecioylkhellactone | Human Leukemia (HL-60) | Significant induction of apoptosis, increase in sub-G1 cell population, reduced mitochondrial membrane potential, and increased cleavage of caspase-3, -8, and -9. nih.gov |
| Pyrano[3,2-c]coumarin derivatives | Breast Cancer | Facilitation of cell death by altering key apoptotic pathways through targeting caspase-9, BCL-2, c-Myc, and COX-2. nih.gov |
Specific Enzyme Inhibition (e.g., Kinases) and Signaling Cascade Interference
The anticancer activity of coumarin analogues is also attributed to their ability to inhibit specific enzymes and interfere with signaling pathways that are crucial for cancer cell survival and proliferation.
Furthermore, coumarins have been found to inhibit other enzymes involved in cancer progression, such as carbonic anhydrases (CAs). Specifically, tumor-associated CA isoforms IX and XII are targets for some coumarin derivatives, leading to an accumulation of hydrogen ions within the cell, a decline in mitochondrial membrane potential, and subsequent apoptosis.
The table below details the inhibitory effects of certain coumarin analogues on specific enzymes.
| Compound Class | Enzyme Target | Mechanism of Inhibition |
| Dihydroartemisinin-coumarin hybrids | Carbonic Anhydrase IX (CA IX) | Targeting CA IX, leading to intracellular accumulation of hydrogen ions, cell cycle arrest at G0/G1 phase, and promotion of apoptosis. nih.gov |
| Sulfocoumarins | Carbonic Anhydrases IX and XII | Effective inhibition of tumor-related CA IX and CA XII in the high nanomolar to micromolar ranges. nih.gov |
Mechanisms of Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Coumarin and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. The structural features of these compounds, including the presence of halogen and hydroxyl groups, can significantly influence their efficacy against various pathogens.
Interaction with Microbial Cell Components and Processes
The antimicrobial action of coumarin analogues is often linked to their ability to disrupt microbial cell structures and interfere with essential cellular processes. While the specific interactions of this compound with microbial cells have not been extensively detailed, studies on related compounds provide insights into potential mechanisms.
It is believed that the lipophilic nature of the coumarin scaffold facilitates its passage through the microbial cell membrane. Once inside, these compounds can exert their effects on various intracellular targets. The presence of a bromine atom can enhance this lipophilicity, potentially leading to increased antimicrobial activity.
Inhibition of Essential Microbial Enzymes (e.g., DNA Topoisomerase IV)
A significant mechanism of antibacterial action for coumarin derivatives is the inhibition of essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV. oup.com These type II topoisomerases are crucial for controlling the topological state of DNA during replication, making them excellent targets for antimicrobial agents. oup.com
Aminocoumarins, a class of natural product antibiotics, are potent inhibitors of DNA gyrase. oup.com They act by binding to the GyrB subunit of the enzyme, which houses the ATPase activity. nih.gov This binding is competitive with ATP, and by blocking the ATPase function, the coumarins inhibit the supercoiling of DNA, ultimately leading to bacterial cell death. nih.gov Similarly, these compounds can inhibit the ParE subunit of topoisomerase IV, an enzyme primarily involved in the decatenation of daughter chromosomes after replication. oup.com
The table below outlines the inhibition of microbial enzymes by coumarin analogues.
| Compound Class | Microbial Enzyme Target | Mechanism of Inhibition |
| Aminocoumarins | DNA Gyrase (GyrB subunit) | Competitive inhibition of the ATPase activity, preventing DNA supercoiling. oup.com |
| Aminocoumarins | DNA Topoisomerase IV (ParE subunit) | Inhibition of the ATPase activity, interfering with chromosome decatenation. oup.com |
Antioxidant and Anti-inflammatory Molecular Interactions
Analogues of this compound, which belong to the coumarin class of compounds, are recognized for their potential antioxidant and anti-inflammatory properties. The core chemical structure, particularly the presence of a phenolic hydroxyl group, is crucial to these activities.
The antioxidant capacity of these compounds is largely attributed to their ability to act as radical scavengers. This process can occur through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting coumarin-based radical is stabilized by resonance, which delocalizes the unpaired electron across its bicyclic structure, making it less reactive. In the SET mechanism, the compound can donate an electron to a free radical, forming a radical cation that is also stabilized by resonance. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the aromatic ring can modulate the electrochemical properties of the molecule, influencing its efficacy in these antioxidant processes. Coumarins possessing two hydroxyl groups, such as the 6,7-dihydroxy substitution pattern, generally exhibit the greatest antioxidant activity. mdpi.com
The anti-inflammatory actions of chromone (B188151) and coumarin derivatives often involve the modulation of key signaling pathways implicated in the inflammatory response. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB becomes activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com Analogues of this compound may prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators. mdpi.com
Furthermore, these compounds can interfere with the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), plays a critical role in inflammation. mdpi.com By inhibiting the phosphorylation of ERK1/2, these coumarin analogues can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and mediators. mdpi.com Some chromone derivatives have demonstrated the ability to suppress the HMGB1-RAGE-ERK1/2 signaling axis, which is a key pathway in maintaining the inflammatory tumor microenvironment. mdpi.com
Enzyme Modulatory Activities (e.g., Sirtuins, Monoamine Oxidase-B Inhibition)
Derivatives of the chroman-2-one (dihydrocoumarin) and chromone scaffolds have been identified as potent modulators of various enzymes, including sirtuins and monoamine oxidase-B (MAO-B), which are significant targets in neurodegenerative diseases and aging.
Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is a crucial enzyme in the brain responsible for the degradation of neurotransmitters, particularly dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Numerous studies have shown that chromone and coumarin derivatives are potent and selective inhibitors of MAO-B. The substitution pattern on the chromone or coumarin ring system is a key determinant of their inhibitory potency and selectivity. Specifically, substitutions at the C6 and C7 positions have been shown to yield robust, reversible MAO-B inhibitors.
Research has identified several analogues with significant MAO-B inhibitory activity. For instance, a coumarin-pyridazine derivative featuring a bromine atom at the 7-position demonstrated potent MAO-B inhibition with an IC50 value of 60 nM. nih.gov Another related compound, 5-hydroxy-2-methyl-chroman-4-one, was found to be a selective and reversible competitive inhibitor of MAO-B. mdpi.com Molecular docking studies suggest that these inhibitors bind within the active site of MAO-B, with interactions such as hydrogen bonding with key amino acid residues like Cys172 contributing to their inhibitory effect. mdpi.com
| Compound Class | Specific Analogue | Target Enzyme | IC50 Value | Inhibition Type |
| Coumarin-pyridazine derivative | 7-Bromo-3-(6-bromopyridazin-3-yl)-2H-chromen-2-one | MAO-B | 60 nM | Not Specified |
| Chroman-4-one derivative | 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 µM | Reversible, Competitive |
Sirtuin Modulation: Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in various cellular processes, including gene expression, metabolism, and aging. nih.gov The modulation of sirtuin activity is a promising therapeutic avenue for a range of diseases, from cancer to neurodegeneration. researchgate.net The coumarin scaffold has been identified as a privileged structure for the development of sirtuin inhibitors. For example, dihydrocoumarin (B191007) itself has been shown to inhibit the activity of Sir2 enzymes. nih.gov Furthermore, various coumarin- and pyrimidine-based derivatives have been developed as inhibitors of SIRT1 and SIRT2 with differing selectivity profiles. researchgate.netscispace.com While specific data on this compound analogues are limited, the established activity of the broader coumarin class suggests that these compounds could also function as sirtuin modulators.
Applications as Photo-cleavable Protecting Groups in Chemical Biology
The 6-bromo-7-hydroxycoumarin framework is a key component in the design of photo-cleavable protecting groups, often referred to as "caging" groups. These tools provide powerful spatiotemporal control over the release of bioactive molecules, enabling researchers to study complex biological processes with high precision.
Mechanisms of Thiol Caging and Photochemical Uncaging
Thiols are crucial functional groups in many biological molecules, including the amino acid cysteine. The 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) group has been utilized for the protection, or "caging," of thiols. However, a significant drawback of the Bhc group is its tendency to undergo an undesired photoisomerization reaction upon irradiation, which limits the efficiency of thiol release.
To overcome this limitation, the 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) group was developed. The addition of a methyl group at the C-3 position effectively prevents this photoisomerization, leading to a clean and efficient photo-cleavage upon irradiation.
The general mechanism for uncaging involves the absorption of a photon (either one-photon UV or two-photon near-IR) by the coumarin chromophore. This excites the molecule to a higher energy state, leading to the heterolytic cleavage of the carbon-sulfur bond. This process releases the free thiol and the coumarin photoproduct. The quantum yield for this uncaging process, which is a measure of its efficiency, is a critical parameter for its application.
Utility in Spatio-temporal Control and 3D Chemical Patterning
The high efficiency of one- and two-photon uncaging of mBhc-protected thiols makes this group particularly valuable for applications requiring precise spatial and temporal control. By using a focused laser beam, it is possible to release the caged molecule at a specific time and within a defined three-dimensional volume.
This capability has been harnessed to create 3D patterns of free thiols within hydrogel biomaterials. For example, hydrogels can be covalently modified with mBhc-protected cysteamine. Using multi-photon confocal microscopy, highly defined volumes within the hydrogel can be irradiated, leading to the localized generation of free thiols. These newly available thiol groups can then be visualized by reaction with a sulfhydryl-reactive fluorophore or used to immobilize other bioactive molecules in a specific pattern. This technique allows for the creation of complex 3D chemical and biological microenvironments, which is invaluable for studies in cell biology, tissue engineering, and materials science.
Biosynthesis and Natural Occurrence of Brominated Dihydrocoumarins
Identification of Natural Sources and Isolation Strategies for Related Compounds
Brominated organic compounds are a significant class of natural products, with nearly 5,000 distinct halogenated metabolites identified to date. bohrium.com These compounds are particularly abundant in marine ecosystems, where organisms like seaweeds, sponges, tunicates, corals, and bacteria produce them, likely for chemical defense. researchgate.net While brominated alkaloids and indoles are well-documented, the natural occurrence of brominated dihydrocoumarins specifically is not widely reported. However, the parent structure, coumarin (B35378), is a well-known phytochemical found in many plants. slideshare.netfrontiersin.org The high concentration of bromide in seawater (approximately 65 ppm) provides a ready source for biosynthesis in marine life, making marine organisms the most probable, though as yet unconfirmed, source for such compounds. food.gov.uk
The isolation of specific natural products from complex biological mixtures is a challenging but essential process in drug discovery and chemical biology. rroij.comfrontiersin.org The initial step typically involves extraction from the source material using various solvents. rroij.com Following this, a range of chromatographic techniques are employed for fractionation and purification. The choice of method depends on the chemical properties of the target compound. rroij.com
Modern and classical techniques are often used in combination to achieve high purity. These strategies have been successfully applied to isolate a vast number of marine natural products. slideshare.netspringernature.com
Table 1: Common Isolation and Purification Techniques for Natural Products
| Technique | Principle | Application |
|---|---|---|
| Solvent Extraction | Utilizes organic solvents of varying polarities to dissolve and separate compounds from raw biological material. rroij.com | Initial step to create a crude extract containing a mixture of metabolites. rroij.com |
| Column Chromatography | A solid stationary phase adsorbs and separates compounds as a liquid mobile phase flows through the column. alfa-chemistry.com | Used for the large-scale fractionation of crude extracts based on polarity. frontiersin.org |
| Thin-Layer Chromatography (TLC) | A simple, low-cost method where a liquid mobile phase moves across a thin layer of adsorbent material on a plate to separate components. alfa-chemistry.com | Rapid analysis of fraction purity and optimization of separation conditions for column chromatography. alfa-chemistry.com |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure variant of column chromatography that offers superior resolution and speed for separating complex mixtures. rroij.com | Final purification step to isolate pure compounds for structural elucidation. rroij.com |
| Countercurrent Chromatography (CCC) | A support-free liquid-liquid chromatography method that minimizes sample loss and deactivation by using a liquid stationary phase. alfa-chemistry.com | Efficient for preparative-scale separation of delicate or easily deactivated marine natural products. alfa-chemistry.com |
Enzymatic Mechanisms for Bromine Incorporation in Natural Products
Nature has evolved sophisticated enzymatic systems to incorporate halogen atoms, including bromine, into organic molecules. nih.gov These reactions are catalyzed by specific enzymes known as halogenases. researchgate.net The two most prominent classes of enzymes responsible for bromination are haloperoxidases and flavin-dependent halogenases. bohrium.comnih.gov
Future Directions and Emerging Research Avenues for 6 Bromo 7 Hydroxychroman 2 One
Development of Novel and Sustainable Synthetic Methodologies
Future research will prioritize the development of synthetic pathways to 6-Bromo-7-hydroxychroman-2-one and its analogs that are both innovative and sustainable. Traditional methods for chromanone synthesis often rely on harsh conditions, such as strong acids (polyphosphoric acid or trifluoromethanesulfonic acid) and high temperatures. d-nb.info The push towards "green chemistry" will drive the exploration of more eco-friendly alternatives.
Key emerging strategies include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields, representing a cleaner and more efficient approach. d-nb.info
Catalytic Innovations: Research into novel catalysts, such as supported trifluoromethanesulfonic acid on carbon, aims to enhance reaction efficiency and allow for easier catalyst recovery and reuse. d-nb.info
Metal-Free Approaches: Designing synthetic routes that avoid the use of heavy or toxic metals is a significant goal for sustainable chemistry. nih.gov
These modern methodologies promise not only to make the synthesis of these compounds more environmentally responsible but also to facilitate the rapid generation of diverse derivatives for further study.
Advanced Spectroscopic Techniques for Detailed Structural Characterization
While standard techniques like NMR and mass spectrometry are fundamental for structural confirmation, future research will employ more advanced spectroscopic methods for a deeper, multi-dimensional understanding of this compound's structure and stereochemistry. Given that many biologically active molecules are chiral, determining the absolute configuration is critical.
Advanced approaches will likely include:
Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for unambiguously determining the absolute configuration of chiral centers. jmbfs.org
Computational Integration: The combination of experimental spectroscopic data with quantum chemical calculations, particularly Density Functional Theory (DFT), will be crucial. jmbfs.org This synergy allows for the simulation of spectra, which, when compared with experimental data, can provide profound insights into the compound's three-dimensional structure and conformational preferences in solution. jmbfs.org
Dynamic NMR Spectroscopy: This technique can be used to study the rotational barriers and conformational dynamics of substituents on the chromanone ring, which can be critical for understanding how the molecule interacts with biological targets.
These sophisticated methods will provide a highly detailed picture of the molecule's architecture, which is essential for understanding its biological function and for rational drug design.
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new compounds based on the this compound scaffold. nih.govnih.gov These computational tools can analyze vast datasets to identify complex patterns that are not apparent to human researchers, thereby accelerating the drug discovery process. cam.ac.uk
Future applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 2D and 3D-QSAR models for a series of chromanone derivatives, researchers can predict the biological activity of novel, unsynthesized compounds. mdpi.comjournalcra.comnih.gov These models identify key structural features (descriptors) that are critical for activity, guiding the design of more potent molecules. mdpi.com
Generative AI for Novel Compound Design: Generative AI models can be trained on existing libraries of active compounds to design entirely new molecules with optimized properties and high predicted affinity for specific biological targets. pharmaceutical-technology.com
High-Throughput Virtual Screening: AI/ML algorithms can rapidly screen massive virtual libraries of compounds to identify those most likely to be active, prioritizing synthetic efforts and reducing the time and cost of hit identification. nih.gov
The table below illustrates the principles of how different computational models can be applied to guide the design of derivatives of this compound.
| Computational Approach | Application for this compound | Predicted Outcome |
| 3D-QSAR | Analyze a series of derivatives with varying substituents. | Identify steric and electronic fields around the scaffold that enhance or diminish biological activity. nih.govmdpi.com |
| Generative AI | Use the core scaffold as a seed for designing new molecules. | Propose novel derivatives with high predicted binding affinity and favorable drug-like properties. pharmaceutical-technology.com |
| ML-Based Prediction | Train models on experimental data for toxicity and metabolism. | Forecast the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of new designs. |
Deeper Elucidation of Molecular Interaction Mechanisms
Understanding precisely how this compound interacts with its biological targets at the atomic level is a critical goal for future research. In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for achieving this.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target, providing insights into its binding mode and affinity. nih.govnih.gov Docking studies on chromone (B188151) derivatives have been used to investigate their interactions with targets such as HIV-1 protease, cholinesterases, and insulin-degrading enzyme (IDE). nih.govnih.govrsc.org For this compound, docking could reveal key hydrogen bonds and hydrophobic interactions within a target's active site. For instance, the 7-hydroxy group could act as a crucial hydrogen bond donor or acceptor, while the 6-bromo substituent could engage in halogen bonding or occupy a specific hydrophobic pocket.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the behavior of the protein-ligand complex over time, providing a dynamic view of the interaction. nih.gov These simulations can assess the stability of the predicted binding pose and calculate binding free energies, offering a more accurate prediction of affinity. nih.govrsc.org MD simulations can reveal how the compound might induce conformational changes in the target protein, a critical aspect of its mechanism of action. nih.gov
These computational studies provide invaluable hypotheses about molecular interactions that can then be tested and validated through experimental methods like site-directed mutagenesis and X-ray crystallography.
Exploration of New Chemical Biology Applications
The chromanone scaffold is associated with a broad range of biological activities, and future research will aim to uncover novel applications for this compound and its derivatives. This involves screening the compound against a wide array of biological targets to identify new therapeutic potentials.
Emerging areas of application based on related chromone and chromanone compounds include:
Enzyme Inhibition: Chromanones have shown promise as inhibitors of various enzymes. Future screening could target enzymes implicated in a range of diseases. For example, derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease, and as inhibitors of the rapid delayed rectifier K+ current (IKr) for cardiac arrhythmia. rsc.orgnih.gov
Anticancer Agents: Chromone derivatives have been evaluated for their anticancer properties, with some showing cytotoxicity against cancer cell lines like MCF-7 (breast cancer). nih.gov Future work could explore the potential of this compound in oncology, investigating its mechanism of action against cancer-related proteins.
Antidiabetic Agents: Recent in silico studies have highlighted the potential of chromone derivatives as anti-diabetic agents by targeting proteins like insulin-degrading enzyme (IDE). nih.gov This presents a promising avenue for exploring the metabolic effects of this compound.
Antimicrobial and Antifungal Activity: The potential for chromanones to act as antifungal agents, for instance against Candida albicans, has been reported. rsc.org Further screening against a broader panel of pathogenic bacteria and fungi could identify new anti-infective leads.
The exploration of these diverse biological activities, summarized in the table below, will be a key driver of future research, potentially leading to the development of novel therapeutic agents and chemical probes.
| Potential Application Area | Biological Target Example | Rationale based on Chromanone Derivatives |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) | Chromanone hybrids act as potent anti-cholinesterase agents. nih.govrsc.org |
| Cardiovascular Disease | IKr Potassium Channel | Designed 4-chromanone (B43037) derivatives show inhibitory activity against IKr. nih.gov |
| Oncology | Hormone Receptors (e.g., hER-α) | Chromone-chalcones show cytotoxicity and interact with breast cancer targets. nih.gov |
| Diabetes | Insulin-Degrading Enzyme (IDE) | 6-substituted chromones display high binding affinity for IDE in docking studies. nih.gov |
| Infectious Disease | Fungal Virulence Factors | Chromone derivatives can inhibit the growth of Candida albicans. rsc.org |
Q & A
Q. How can researchers ensure reproducibility when scaling up the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
